Phorbol-12,13-dihexanoate

概要

説明

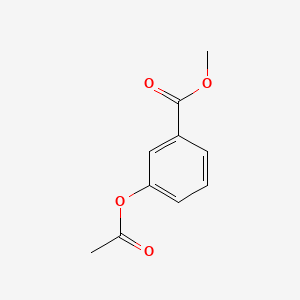

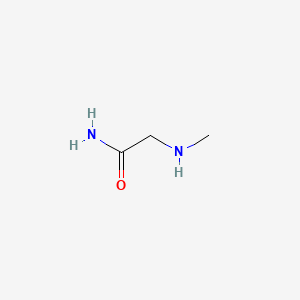

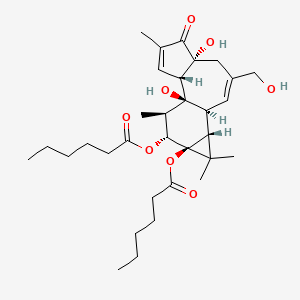

Phorbol-12,13-dihexanoate (PDD) is a synthetic compound derived from phorbol ester, a natural substance found in Croton tiglium seeds . It is widely utilized in scientific research due to its remarkable ability to activate protein kinase C (PKC) and elicit cellular responses . Its applications span across cancer research and neuroscience .

Synthesis Analysis

The synthesis of this compound was achieved based on a two-phase terpene synthesis strategy . An ingenol synthesis intermediate was used as an ideal starting point for incorporating C-12/13 hydroxy groups . This concise synthesis route was designed not to displace isolation or semisynthesis as a means of generating the natural product per se, but rather to enable access to analogues containing unique placements of oxygen atoms that are otherwise inaccessible .Molecular Structure Analysis

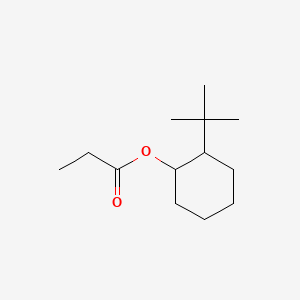

This compound has a molecular formula of C32H48O8 . Its average mass is 560.719 Da and its mono-isotopic mass is 560.334900 Da .Chemical Reactions Analysis

This compound has demonstrated its capability to induce apoptosis in cancer cells through the activation of PKC and subsequent activation of downstream signaling pathways . In neuroscience, it has been employed to investigate the involvement of PKC in synaptic plasticity and memory formation within the brain .Physical And Chemical Properties Analysis

This compound has a boiling point of 546.15°C and a density of 1.1006 . It is soluble in DMSO, chloroform, and ethanol, but insoluble in water .科学的研究の応用

Tumor Promotion and Cellular Effects

Phorbol esters, including Phorbol-12,13-dihexanoate, have been studied for their tumor-promoting activity and effects on cellular processes. Phorbol and its diesters have been synthesized and tested for their tumor-promoting potencies, showing varying degrees of effectiveness in promoting tumors in mouse skin. For instance, certain esters demonstrate significant tumor-promoting abilities, affecting DNA, RNA, and protein synthesis within cells (Baird & Boutwell, 1971; Baird, Sedgwick, & Boutwell, 1971).

Cellular Adhesion and Immune Response

Phorbol esters are also used to study changes in cell adhesiveness, particularly how T cells adhere to endothelial cells after activation. Phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA) and 4-beta-phorbol-12,13-dibutyrate enhance the binding of T cells to endothelial cell monolayers, indicating a role in immune response modulation (Haskard, Cavender, & Ziff, 1986).

Effects on Enzyme Activities

The lipophilicity of phorbol esters, including this compound, is a critical factor in determining their biological activity. These compounds interact with protein kinase C, influencing its translocation and activity within cells, thereby impacting various signaling pathways (Wang et al., 2000). Furthermore, phorbol esters have been shown to modulate the activity of cyclooxygenases, important enzymes in the inflammatory process, indicating their potential use in studying inflammation and cancer (Ríos & Aguilar-Guadarrama, 2006).

Specific Binding and Signal Transduction

The binding of phorbol esters to specific receptors in cells is indicative of their role in signal transduction processes. Studies have demonstrated specific, saturable binding of phorbol esters to cellular constituents, suggesting a mechanism through which these compounds exert their biological effects, including tumor promotion and modulation of cellular responses (Driedger & Blumberg, 1980).

作用機序

Safety and Hazards

Phorbol-12,13-dihexanoate may cause severe skin burns and eye damage . It may also cause respiratory irritation, an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing cancer and can be fatal if swallowed, in contact with skin, or if inhaled .

将来の方向性

Phorbol-12,13-dihexanoate has been viewed as promising leads in many different medicinal applications including immunomodulatory, anti-viral, and anti-cancer applications . The most progressed compound in this class of natural products is phorbol 12-myristate 13-acetate, which is currently in phase II clinical trials for treatment of acute myeloid leukemia .

特性

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-hexanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O8/c1-7-9-11-13-24(34)39-28-20(4)31(38)22(16-21(18-33)17-30(37)23(31)15-19(3)27(30)36)26-29(5,6)32(26,28)40-25(35)14-12-10-8-2/h15-16,20,22-23,26,28,33,37-38H,7-14,17-18H2,1-6H3/t20-,22+,23-,26-,28-,30-,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPRSRGBAHBMAF-NQWCLMGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCCCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCCCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10958629 | |

| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl dihexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37558-17-1 | |

| Record name | Phorbol 12,13-dihexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37558-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phorbol-12,13-dihexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037558171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl dihexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。